5-CHLORO-N-[(4-METHOXYPHENYL)METHYL]-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE
Overview
Description
5-CHLORO-N-[(4-METHOXYPHENYL)METHYL]-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-[(4-METHOXYPHENYL)METHYL]-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials might include 4-methoxybenzylamine, propylthiol, and a chlorinated pyrimidine derivative. The reactions may involve nucleophilic substitution, amide bond formation, and thiolation under controlled conditions such as specific temperatures, solvents, and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro group if present, converting it to an amine.
Substitution: The chloro group in the pyrimidine ring can be substituted by various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could produce various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-CHLORO-N-[(4-METHOXYPHENYL)METHYL]-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific pathways. The molecular targets might include kinases, proteases, or DNA/RNA, affecting cellular processes such as proliferation, apoptosis, or gene expression.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-(propylthio)-4-pyrimidinecarboxamide: Lacks the 4-methoxybenzyl group.
N-(4-methoxybenzyl)-2-(propylthio)-4-pyrimidinecarboxamide: Lacks the chloro group.
5-chloro-N-(4-methoxybenzyl)-4-pyrimidinecarboxamide: Lacks the propylthio group.
Uniqueness
The presence of the 5-chloro, 4-methoxybenzyl, and 2-propylthio groups in the pyrimidine ring makes 5-CHLORO-N-[(4-METHOXYPHENYL)METHYL]-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE unique
Properties
IUPAC Name |
5-chloro-N-[(4-methoxyphenyl)methyl]-2-propylsulfanylpyrimidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2S/c1-3-8-23-16-19-10-13(17)14(20-16)15(21)18-9-11-4-6-12(22-2)7-5-11/h4-7,10H,3,8-9H2,1-2H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEMNRZZEFPPEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC=C(C(=N1)C(=O)NCC2=CC=C(C=C2)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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